molecular formula C11H14N2O3 B12572467 Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate

Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate

Cat. No.: B12572467
M. Wt: 222.24 g/mol
InChI Key: HHVVVVVLYWIWNF-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate is a heterocyclic compound that belongs to the pyrido[3,2-B][1,4]oxazine family. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate typically involves the condensation of 2-protected-amino-3-hydroxypyridine with ethyl 2,3-dibromopropionate . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H14_{14}N2_2O3_3
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 499787-32-5

The compound features a pyrido[3,2-b][1,4]oxazine core, which is known for its ability to interact with various biological targets. Its structural characteristics contribute to its bioactivity and potential therapeutic uses.

Medicinal Chemistry

Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate has been investigated for its potential as a pharmacological agent. Studies indicate that modifications of the oxazine structure can lead to compounds with enhanced biological activity. For instance, derivatives of this compound have shown promise as anti-allergic agents, outperforming traditional medications in specific assays .

Synthesis of Bioactive Compounds

This compound serves as a scaffold for the synthesis of various biologically active molecules. Research has demonstrated its utility in the development of new drug candidates through structural modifications. For example, the synthesis of substituted derivatives has been explored to enhance their pharmacological profiles .

Potential Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific molecular targets involved in tumor growth and metastasis .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceFocus AreaFindings
Antiallergy ActivityIdentified as a potent oral antiallergy agent with an ED50 of 3 mg/kg in rat models.
Synthesis and CharacterizationDeveloped various substituted derivatives showing enhanced biological activity.
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation through targeted molecular interactions.
Drug DiscoveryExplored as a scaffold for synthesizing novel bioactive compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate is unique due to its specific fusion of the pyridine and oxazine rings, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate (chemical formula: C₁₁H₁₄N₂O₃) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

This compound is characterized by:

  • Molecular Weight : 218.24 g/mol
  • CAS Number : 499787-32-5
  • Structure : Contains a pyridine ring fused with an oxazine moiety.

Antioxidant Activity

Recent studies have indicated that compounds similar to ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine derivatives exhibit significant antioxidant properties. These activities are often assessed using various assays such as DPPH and ABTS radical scavenging tests. For example, certain benzoxazine derivatives have shown promising results in reducing oxidative stress markers in cellular models .

Antimicrobial Properties

The compound's potential antimicrobial effects have been explored. Research indicates that derivatives of pyrido[3,2-B][1,4]oxazines can inhibit the growth of various bacterial strains. A study focusing on similar compounds demonstrated their ability to act as efflux pump inhibitors in drug-resistant Escherichia coli, enhancing the efficacy of existing antibiotics . While specific data on ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine itself is limited, its structural analogs suggest a potential for similar activity.

Anticancer Activity

The anticancer potential of pyrido[3,2-B][1,4]oxazine derivatives has been noted in several studies. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The exact mechanisms remain under investigation but may involve the modulation of key signaling pathways involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialInhibition of bacterial growth; EPI activity
AnticancerCytotoxic effects against cancer cell lines

The biological activities of ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine derivatives can be attributed to several mechanisms:

  • Antioxidant Mechanism : The ability to scavenge free radicals and reduce oxidative stress is a primary mechanism attributed to the presence of hydroxyl groups and other electron-rich functionalities in the structure.
  • Antimicrobial Mechanism : The interaction with bacterial efflux pumps suggests that these compounds may alter membrane permeability or interfere with substrate translocation processes critical for bacterial survival.
  • Anticancer Mechanism : Induction of apoptosis and disruption of cell cycle progression are common pathways through which these compounds exert their anticancer effects.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-2-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-3-15-11(14)9-7-13(2)10-8(16-9)5-4-6-12-10/h4-6,9H,3,7H2,1-2H3

InChI Key

HHVVVVVLYWIWNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC=N2)C

Origin of Product

United States

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